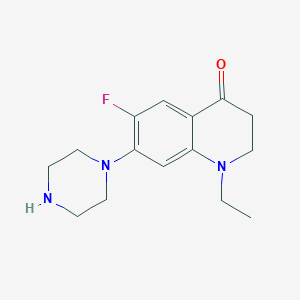
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is often used in medicinal chemistry for the development of new antibiotics. Its unique structure, which includes a quinolone core with a piperazine ring, contributes to its potent biological activities.
Métodos De Preparación
The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Ethylation: The final step involves the ethylation of the nitrogen atom in the quinolone core using an ethylating agent like ethyl iodide.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolone derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial, antifungal, and antiviral activities.
Biology: It is used in studies to understand the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Medicine: The compound is investigated for its potential use in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial agents for use in agriculture and veterinary medicine.
Mecanismo De Acción
The mechanism of action of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death. The molecular targets and pathways involved in this mechanism are critical for the compound’s antibacterial activity.
Comparación Con Compuestos Similares
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar quinolone derivatives, such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: Another fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a similar core structure but different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and pharmacokinetic properties.
Propiedades
Número CAS |
110719-50-1 |
|---|---|
Fórmula molecular |
C15H20FN3O |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-piperazin-1-yl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H20FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h9-10,17H,2-8H2,1H3 |
Clave InChI |
CAUWEQLNPFNVTA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(=O)C2=CC(=C(C=C21)N3CCNCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



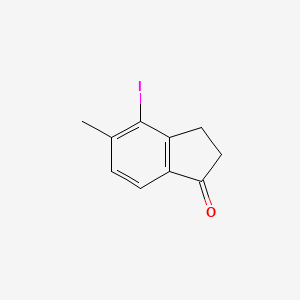



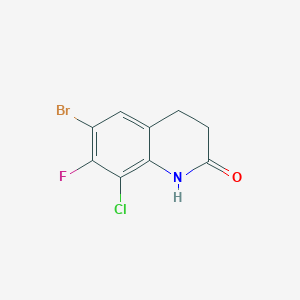
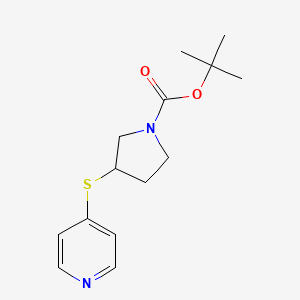
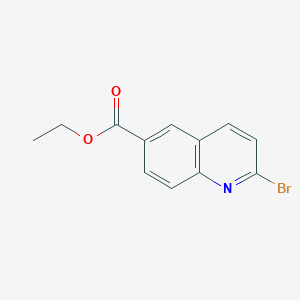
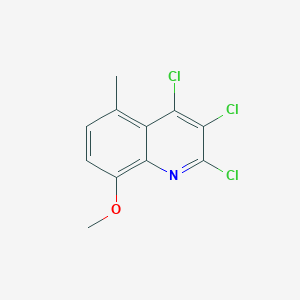
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)

![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)


